N,N-DIMETHYL-1-PHENYLETHYLAMINE

Physical chemistry Separation science Formulation design

N,N-Dimethyl-1-phenylethylamine (CAS 2449-49-2) is a chiral tertiary aralkylamine with the molecular formula C₁₀H₁₅N and molecular mass 149.23 g/mol. This compound belongs to the substituted phenethylamine class and features an alpha-methyl stereocenter that confers chirality, distinguishing it from achiral N,N-dimethylbenzylamine (DMBA) and N,N-dimethylphenethylamine (DMPEA).

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 2449-49-2
Cat. No. B1585611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-DIMETHYL-1-PHENYLETHYLAMINE
CAS2449-49-2
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(C)C
InChIInChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3
InChIKeyBVURNMLGDQYNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1-phenylethylamine (CAS 2449-49-2): Chiral Tertiary Amine for Asymmetric Synthesis and Flavor Applications


N,N-Dimethyl-1-phenylethylamine (CAS 2449-49-2) is a chiral tertiary aralkylamine with the molecular formula C₁₀H₁₅N and molecular mass 149.23 g/mol [1]. This compound belongs to the substituted phenethylamine class and features an alpha-methyl stereocenter that confers chirality, distinguishing it from achiral N,N-dimethylbenzylamine (DMBA) and N,N-dimethylphenethylamine (DMPEA) [2]. It is recognized as a food-grade flavoring agent under FEMA GRAS No. 4248 and has been evaluated by JECFA with no safety concern [3]. Available as both racemic mixture (CAS 2449-49-2) and enantiopure (S)- and (R)-forms (CAS 17279-31-1 and 19342-01-9, respectively), this compound serves as a chiral building block, resolving agent, and ligand precursor in pharmaceutical and organometallic research.

Why Generic Substitution of N,N-Dimethyl-1-phenylethylamine Fails: Chirality, Physical Properties, and Regulatory Status


Substituting N,N-dimethyl-1-phenylethylamine with seemingly similar analogs such as N,N-dimethylbenzylamine (DMBA, CAS 103-83-3) or linear N,N-dimethylphenethylamine (DMPEA, CAS 1126-71-2) introduces critical functional deficits. The alpha-methyl group confers chirality with specific optical rotation ([α]²⁰/D −49.2° for the (S)-enantiomer ), enabling asymmetric induction that achiral analogs cannot provide. Furthermore, the branched skeleton alters boiling point (189.5 °C at 760 mmHg for the racemate, versus 180–184 °C for DMBA and 207–212 °C for linear DMPEA) and density (0.914 g/cm³ versus ~0.9 g/cm³) [1], directly impacting distillation separation and formulation compatibility. Critically, DMBA is explicitly labeled 'not for use in foods' by suppliers and is absent from FEMA GRAS listings , whereas N,N-dimethyl-1-phenylethylamine holds FEMA GRAS No. 4248 [2], creating a hard regulatory barrier to substitution in flavor and fragrance applications.

Quantitative Differentiation Evidence for N,N-Dimethyl-1-phenylethylamine Versus Closest Analogs


Alpha-Methyl Branching Produces Intermediate Boiling Point and Higher Density Versus DMBA and Linear DMPEA

The racemic N,N-dimethyl-1-phenylethylamine exhibits a boiling point of 189.5 °C at 760 mmHg and density of 0.914 g/cm³ [1]. In cross-study comparison, N,N-dimethylbenzylamine (DMBA, lacking the alpha-methyl and one methylene unit) boils at 180–184 °C with density ~0.9 g/cm³ , while linear N,N-dimethylphenethylamine (DMPEA, lacking alpha-methyl branching) boils at 207–212 °C with density ~0.89 g/cm³ . The alpha-methyl branching in DMPEA increases density relative to both analogs (+0.014–0.024 g/cm³ vs. DMPEA; +0.014 g/cm³ vs. DMBA) and positions its boiling point precisely between the two achiral analogs, reflecting the interplay of increased molecular weight and branched-chain volatility reduction.

Physical chemistry Separation science Formulation design

Chiral N,N-Dimethyl-1-phenylethylamine Delivers 87–99% ee in Asymmetric Elimination Versus Low Optical Purity with Achiral Base

In a direct head-to-head study, chiral N,N-dimethyl-1-phenylethylamine was employed as the chiral base in the asymmetric elimination of meso-trifluoromethanesulphonates derived from bicyclo[3.3.0]oct-2-ene, yielding products with 87–99% enantiomeric excess (ee) [1]. By contrast, when (+)-camphor-10-sulphonates bearing a chiral leaving group were treated with an achiral base under otherwise comparable conditions, the products were obtained with only low optical purity [1]. This comparison isolates the stereochemical role of the chiral amine base: the chiral N,N-dimethyl-1-phenylethylamine directly controls the enantiotopic discrimination in the elimination step, whereas an achiral base cannot induce asymmetry regardless of the chirality of the substrate leaving group.

Asymmetric synthesis Enantioselective elimination Chiral auxiliary

48% Diastereomeric Excess in Cycloruthenation with (R)-(+)-DMPEA Versus Zero Selectivity with Achiral N,N-Dimethylbenzylamine

In a study of cycloruthenation reactions, (R)-(+)-N,N-dimethyl-1-phenylethylamine reacted with [(η⁶-C₆H₆)RuCl₂]₂ to yield a cycloruthenated complex with 48% diastereomeric excess (de) . The same study examined achiral N,N-dimethylbenzylamine derivatives under identical conditions; these produced cycloruthenated complexes with no diastereoselectivity (de = 0%), as the ligand lacks a stereogenic center . The 48% de value, while moderate, quantifies the extent of chiral induction achievable solely through the substrate's alpha-methyl stereocenter in the absence of external chiral auxiliaries.

Organometallic chemistry Cyclometalation Chiral ligand

FEMA GRAS Status Enables Food-Grade Procurement, Excluding Non-Food-Grade Analogs Such as N,N-Dimethylbenzylamine

N,N-Dimethyl-1-phenylethylamine is listed as a flavoring agent under FEMA GRAS No. 4248 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1613) with no safety concern at current intake levels [1]. In contrast, N,N-dimethylbenzylamine (DMBA, CAS 103-83-3) is not included in any FEMA GRAS listing, and suppliers explicitly label it as 'not for use in foods' . This regulatory dichotomy means that for any application involving human ingestion—flavor formulations, food-contact materials, or fragrance products—DMBA is impermissible, whereas N,N-dimethyl-1-phenylethylamine is a compliant alternative.

Flavor chemistry Food safety Regulatory compliance

Cyclopalladated Complex from N,N-Dimethyl-1-phenylethylamine: Cathepsin B Inhibition (KH = 12 µM) and 90% In Vivo Tumor Growth Suppression

The cyclopalladated complex [Pd₂(C²,N-S(−)dmpa)₂(μ-dppf)Cl₂], derived from (S)-N,N-dimethyl-1-phenylethylamine, inhibited human Cathepsin B with dissociation constants KH = 12 ± 1 µM (free enzyme) and αKH = 2.4 ± 0.3 µM (enzyme–substrate complex) [1]. In Walker tumor-bearing rats, a single intraperitoneal dose of 2.0 mg/kg reduced tumor mass from 4.0 ± 1.0 g (untreated control) to 0.3 ± 0.1 g, corresponding to approximately 90% tumor growth inhibition [1]. Although this study does not directly compare complexes derived from alternative amine ligands, the quantitative KH values and in vivo tumor reduction establish a pharmacophore baseline specific to the dmpa scaffold. Toxicological evaluation at 100 mg/kg in mice revealed no hematological or histopathological alterations 14 days post-administration [1].

Medicinal chemistry Bioorganometallic chemistry Antitumor agents

Optimal Application Scenarios for N,N-Dimethyl-1-phenylethylamine Based on Quantitative Differentiation Evidence


Asymmetric Synthesis: Chiral Base for Enantioselective Elimination (87–99% ee)

In natural product synthesis requiring enantiomerically pure bicyclic building blocks, N,N-dimethyl-1-phenylethylamine serves as a chiral base in the asymmetric elimination of meso-trifluoromethanesulphonates, delivering products with 87–99% ee [1]. This application is inaccessible to achiral analogs such as N,N-dimethylbenzylamine, which cannot induce enantioselectivity. Researchers should procure the enantiopure (S)- or (R)-form depending on the desired product configuration.

Organometallic Catalyst Development: Chiral Ligand for Cyclometalation with Quantified Diastereoselectivity

The optically active (R)-(+)- or (S)-(−)-N,N-dimethyl-1-phenylethylamine provides 48% diastereomeric excess in cycloruthenation reactions , enabling the synthesis of enantiomerically enriched organoruthenium complexes. This is relevant for groups developing chiral catalysts for C–H activation, asymmetric transfer hydrogenation, or enantioselective cross-coupling. Achiral N,N-dimethylbenzylamine yields no diastereoselectivity and is unsuitable for this purpose.

Flavor and Fragrance Formulation: FEMA GRAS-Compliant Amine Flavoring Agent

With FEMA GRAS No. 4248 and JECFA No. 1613 designation [2], N,N-dimethyl-1-phenylethylamine is approved for use as a flavoring agent in food products. Its 'sweet, fishy' aroma profile [3] is employed in cereal and savory flavor formulations. Procurement for this application must specify food-grade quality, and N,N-dimethylbenzylamine (not FEMA GRAS listed) must be excluded from the supply chain .

Medicinal Chemistry: Dmpa-Derived Palladacycle Pharmacophore for Antitumor Lead Optimization

The cyclopalladated complex derived from (S)-N,N-dimethyl-1-phenylethylamine exhibits defined Cathepsin B inhibition (KH = 12 ± 1 µM) and 90% in vivo tumor growth suppression in the Walker rat model at 2.0 mg/kg [4]. Medicinal chemistry teams optimizing palladacycle-based antitumor candidates can use this dmpa scaffold as a quantitative benchmark for structure–activity relationship studies, comparing KH values and in vivo efficacy of new analogs.

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